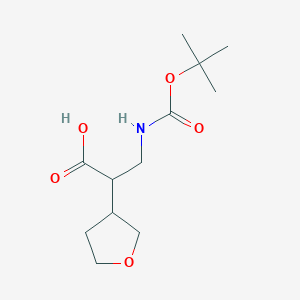

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid, commonly referred to as Boc-protected tetrahydrofuran amino acid, is a significant compound in organic synthesis and medicinal chemistry. Its biological activity is primarily derived from its role as a protecting group in peptide synthesis and its interactions with various enzymes and proteins.

Overview of the Compound

- Molecular Formula : C10H17NO5

- CAS Number : 869785-31-9

- Structure : The compound features a tetrahydrofuran ring, which contributes to its unique steric and electronic properties.

The biological activity of this compound is closely linked to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group can be selectively removed under mild acidic conditions, allowing the free amine to participate in further biochemical reactions. This property is crucial for maintaining the integrity of cellular processes, such as:

- Peptide Synthesis : Facilitates the formation of peptide bonds without interference from free amines.

- Enzyme Interactions : The compound can influence enzyme mechanisms by acting as a substrate or inhibitor depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes include:

- Stabilization of Amino Acids : Protects reactive amines, thereby preserving cell signaling pathways and gene expression.

- Role in Drug Development : Utilized in synthesizing pharmaceuticals where controlled release of functional groups is necessary.

Comparative Analysis with Similar Compounds

| Compound Type | Characteristics | Application |

|---|---|---|

| N-Boc-protected Amino Acids | Commonly used in peptide synthesis | Protecting functional groups |

| N-Cbz-protected Amino Acids | Uses carbobenzyloxy group; different stability | Alternative protection strategy |

| N-Fmoc-protected Amino Acids | Fluorenylmethyloxycarbonyl group; basic removal | Common in solid-phase peptide synthesis |

This compound is unique due to its combination of the tetrahydrofuran ring and the Boc protecting group, which provides specific advantages in certain synthetic applications.

Research Findings and Case Studies

Recent studies have highlighted the compound's role in various fields:

- Peptide Synthesis : Research demonstrated that Boc-protected amino acids significantly enhance the yield and purity of synthesized peptides, making them essential in biochemistry and pharmaceutical development.

- Enzyme Mechanisms : Investigations into enzyme interactions revealed that compounds like this compound can act as inhibitors or substrates for specific enzymes, influencing metabolic pathways .

- Drug Development : The compound has been utilized in creating novel pharmaceuticals, particularly those targeting specific biochemical pathways. Its ability to protect functional groups during synthesis allows for more complex drug designs .

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(10(14)15)8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYCMQVRXBLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCOC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。